molecular formula C10H17NSi B084602 N-Benzyltrimethylsilylamine CAS No. 14856-79-2

N-Benzyltrimethylsilylamine

Cat. No. B084602
CAS RN: 14856-79-2
M. Wt: 179.33 g/mol
InChI Key: OVONARZNQIKMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyltrimethylsilylamine is a chemical compound with the molecular formula C10H17NSi . It is a liquid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat .


Synthesis Analysis

While specific synthesis methods for N-Benzyltrimethylsilylamine were not found in the search results, N-silylated amines, a group that includes N-Benzyltrimethylsilylamine, can be synthesized through several methods. These include the dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes .


Molecular Structure Analysis

The molecular weight of N-Benzyltrimethylsilylamine is 179.33 . Its empirical formula is C10H17NSi .


Chemical Reactions Analysis

N-silylated amines, including N-Benzyltrimethylsilylamine, can participate in a variety of reactions. They can form C-N and C-C bonds and are preferred in transformations due to the easy hydrolytic cleavage of Si-N to reveal free amine products upon reaction completion .


Physical And Chemical Properties Analysis

N-Benzyltrimethylsilylamine is a liquid at 20°C . It has a density of 0.901 g/mL at 20°C . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Anionic Polymerization

N-Benzyltrimethylsilylamine: is utilized in the anionic polymerization of methacrylates. It serves as an initiator that introduces a benzylamino end-group to the polymers, which is crucial for constructing elaborate polymer chain architectures. This compound, when used with lithium N-benzyltrimethylsilylamide (BnTMSNLi) in the presence of aluminum compounds, can produce polymers like polymethacrylates with narrow molecular weight distributions .

Synthesis of End-Functional Polymers

The compound is instrumental in synthesizing end-functional polymers. These polymers have specific functional groups at their chain-ends, which are introduced through the reaction of living polymers with functional reagentsN-Benzyltrimethylsilylamine acts as a precursor in the polymerization process, enabling the introduction of functional groups .

Selectivity in Chemical Reactions

In the initiation step of polymerization, N-Benzyltrimethylsilylamine demonstrates selectivity between 1,2-addition and 1,4-addition reactions. This selectivity is essential for controlling the formation of side products like N-benzylmethacrylamide during the polymerization of methyl methacrylate (MMA) .

Chemical Synthesis

N-Benzyltrimethylsilylamine: is a valuable reagent in chemical synthesis, particularly in the preparation of silyl-protected compounds. Its role in the synthesis of various organic molecules is critical due to its ability to introduce silyl groups, which can be selectively deprotected under mild conditions .

Material Science Research

In material science, N-Benzyltrimethylsilylamine is used to modify surface properties of materials. It can be employed to introduce silyl groups onto surfaces, thereby altering their interaction with other substances, which is pivotal in creating materials with specific characteristics .

Analytical Chemistry

This compound finds application in analytical chemistry as a derivatization agent. It is used to protect reactive groups during analysis, ensuring accurate measurement of various compounds. Its stability and reactivity make it suitable for use in complex analytical procedures .

Safety and Hazards

N-Benzyltrimethylsilylamine is flammable and can cause severe skin burns and eye damage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Future Directions

While specific future directions for N-Benzyltrimethylsilylamine were not found in the search results, the field of nanomedicine, which includes the study of nano-drug delivery systems, is emerging and inspiring new vapor-based chemical reaction methods . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

properties

IUPAC Name

1-phenyl-N-trimethylsilylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONARZNQIKMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333876
Record name N-Benzyltrimethylsilylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyltrimethylsilylamine

CAS RN

14856-79-2
Record name N-Benzyltrimethylsilylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyltrimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyltrimethylsilylamine
Reactant of Route 2
Reactant of Route 2
N-Benzyltrimethylsilylamine
Reactant of Route 3
N-Benzyltrimethylsilylamine
Reactant of Route 4
N-Benzyltrimethylsilylamine
Reactant of Route 5
N-Benzyltrimethylsilylamine
Reactant of Route 6
N-Benzyltrimethylsilylamine

Q & A

Q1: Why is N-Benzyltrimethylsilylamine sometimes preferred over other lithium amides in organic synthesis?

A1: N-Benzyltrimethylsilylamine offers advantages as a less basic lithium amide compared to other options. This characteristic allows for enhanced regioselectivity in reactions. For example, when applied to α,β-unsaturated esters, lithium N-Benzyltrimethylsilylamide exhibits regioselective conjugate addition. [] This selectivity makes it a valuable reagent for achieving specific reaction outcomes.

Q2: How does N-Benzyltrimethylsilylamine react with bis(η5:η1-pentafulvene)titanium complexes?

A2: Research has shown that N-Benzyltrimethylsilylamine, when reacted with bis(η5:η1-adamantylidene)titanium (a specific type of bis(η5:η1-pentafulvene)titanium complex), leads to the formation of titanaaziridines. [] This reaction pathway is observed specifically with N-methylanilines, N-benzylphenylamine, and N-benzyltrimethylsilylamines. These findings highlight the versatility of N-Benzyltrimethylsilylamine in facilitating the synthesis of various organometallic compounds.

Q3: Are there any strategies to enhance the reactivity of N-Benzyltrimethylsilylamide with certain substrates?

A3: Yes, converting N-Benzyltrimethylsilylamide into its corresponding cuprate form has been shown to increase both selectivity and reactivity towards enoates. [] This modification demonstrates how strategic derivatization of N-Benzyltrimethylsilylamide can be employed to fine-tune its reactivity and achieve desired synthetic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.